molecular formula C7H15ClN2O B1469900 N-(3-Pyrrolidinyl)propanamide hydrochloride CAS No. 2204054-08-8

N-(3-Pyrrolidinyl)propanamide hydrochloride

Cat. No. B1469900
CAS RN: 2204054-08-8
M. Wt: 178.66 g/mol
InChI Key: KUGXLAWQKPBBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Pyrrolidinyl)propanamide hydrochloride, commonly referred to as NPPH, is a synthetic compound with a variety of applications in scientific research. It is a white powder that is insoluble in water and has a melting point of approximately 145-147°C. NPPH is a derivative of the amino acid proline, and has been used in a variety of research settings due to its unique properties and potential for various applications.

Scientific Research Applications

Drug Discovery

Pyrrolidine is a versatile scaffold for novel biologically active compounds . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

Compounds containing the pyrrolidine ring are used widely to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Anticancer and Antibacterial Agents

Pyrrolidine derivatives have been studied for their potential as anticancer and antibacterial agents . The structure–activity relationship (SAR) of these compounds is an important area of research .

Central Nervous System Diseases

Pyrrolidine-based compounds have been investigated for their potential in treating central nervous system diseases . The ability of these compounds to cross the blood-brain barrier makes them promising candidates for neurological drugs .

Antidiabetics

Pyrrolidine derivatives have also been explored for their potential as antidiabetic agents . These compounds can influence the physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Anti-inflammatory and Analgesic Agents

Pyrrolidine-based compounds have shown potential as anti-inflammatory and analgesic agents . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

N-pyrrolidin-3-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-6-3-4-8-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGXLAWQKPBBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Pyrrolidinyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.